Cas no 220788-71-6 (Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI))

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) structure
220788-71-6 structure
Product Name:Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
Numéro CAS:220788-71-6
Le MF:C58H94O28
Mégawatts:1239.35018205643
CID:1406450
Update Time:2024-03-01

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Beciumecine2
    • 2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
    • 3)-O-b-D-xylopyranosyl-(1&reg
    • 4)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-, O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (2α,3β,6β)- (9CI)
    • (-)-Beciumecine 2
    • Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
    • Piscine à noyau: 1S/C58H94O28/c1-22-32(66)35(69)38(72)48(79-22)83-43-29(65)19-77-47(41(43)75)82-42-23(2)80-49(40(74)37(42)71)84-44-33(67)28(64)18-78-51(44)86-52(76)57-12-10-53(3,4)14-25(57)24-8-9-31-54(5)15-27(63)46(85-50-39(73)36(70)34(68)30(17-59)81-50)58(20-60,21-61)45(54)26(62)16-56(31,7)55(24,6)11-13-57/h8,22-23,25-51,59-75H,9-21H2,1-7H3/t22-,23-,25-,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,57-/m0/s1
    • La clé Inchi: CKVFGINJVRRIIH-AEDJIJERSA-N
    • Sourire: [C@H]1(C[C@]2(C)[C@H]3CC=C4[C@@H]5CC(C)(C)CC[C@]5(C(O[C@H]5[C@H](O[C@@H]6O[C@@H](C)[C@H](O[C@H]7[C@H](O)[C@@H](O[C@H]8[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O8)[C@H](O)CO7)[C@@H](O)[C@H]6O)[C@@H](O)[C@@H](O)CO5)=O)CC[C@@]4(C)[C@]3(C)C[C@H]([C@H]2C(CO)(CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)O)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 17
  • Nombre de récepteurs de liaison hydrogène: 28
  • Comptage des atomes lourds: 86
  • Le xlogp3: -1.678

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) Littérature connexe

Fournisseurs recommandés
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Yunnanjiuzhen